Cas no 1501131-98-1 (3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide)

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide
- AKOS019066146
- EN300-1107667
- 1501131-98-1
-
- インチ: 1S/C8H10BrN3O2/c9-6-3-5(10)4-12(8(6)14)2-1-7(11)13/h3-4H,1-2,10H2,(H2,11,13)
- InChIKey: SUHGYOHUTIQNCX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CN(C1=O)CCC(N)=O)N
計算された属性
- せいみつぶんしりょう: 258.99564g/mol
- どういたいしつりょう: 258.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 89.4Ų
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107667-1g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1107667-0.25g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1107667-0.05g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1107667-0.5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1107667-5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1107667-1.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 1g |
$1214.0 | 2023-06-10 | ||
Enamine | EN300-1107667-5.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1107667-10.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1107667-0.1g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1107667-10g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 10g |
$3007.0 | 2023-10-27 |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Back matter
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamideに関する追加情報
Introduction to 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide (CAS No. 1501131-98-1)
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1501131-98-1, belongs to the dihydropyridine class of molecules, which are well-known for their diverse biological activities. The presence of both amino and bromo substituents in its structure imparts distinct reactivity and potential therapeutic applications, making it a subject of intense research interest.
The molecular framework of 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide consists of a pyridine ring modified with an amide functional group at the propyl chain. This configuration is particularly intriguing because it combines the stability of the dihydropyridine core with the versatility of the amide bond. The amide group is a crucial pharmacophore in many bioactive molecules, often serving as a hinge region for protein interactions. In this context, 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide may exhibit promising interactions with target proteins, suggesting potential applications in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinity and mechanism of action of such compounds more efficiently. Studies have indicated that the bromo substituent at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further derivatization. This property is particularly useful in designing molecules that require covalent binding to biological targets, which can lead to increased potency and selectivity.
Moreover, the 5-amino group in the molecule provides a site for further functionalization, allowing for the creation of libraries of analogs with tailored properties. Such modifications can be explored through techniques like combinatorial chemistry or fragment-based drug design, which are increasingly being employed to accelerate the discovery of novel therapeutic agents. The combination of these features makes 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide a versatile building block for medicinal chemists.
In terms of biological activity, preliminary studies have suggested that this compound may possess inhibitory effects on certain enzymes and receptors relevant to inflammatory and cardiovascular diseases. The dihydropyridine scaffold is particularly known for its role in calcium channel modulation, but modifications at other positions can lead to entirely new pharmacological profiles. For instance, derivatives of this compound have shown potential in preclinical models as modulators of kinase activity, which is critical in cancer therapeutics.
The synthesis of 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include condensation reactions to form the dihydropyridine core followed by bromination and subsequent amide bond formation. Advances in synthetic methodologies have made it possible to achieve these transformations under mild conditions, reducing unwanted side products and improving overall efficiency.
The pharmacokinetic properties of this compound are also an area of active investigation. Researchers are exploring how structural modifications can influence absorption, distribution, metabolism, and excretion (ADME) profiles. For example, optimizing solubility and metabolic stability can enhance bioavailability and prolong therapeutic effects. These studies are crucial for translating promising preclinical findings into effective clinical candidates.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling and producing such compounds on an industrial scale. Quality control measures must be stringent to guarantee consistency and safety across batches. Collaborative efforts between academia and industry are fostering innovation in process optimization and analytical techniques to meet these demands.
The future directions for research on 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide are multifaceted. Exploration into its role as a scaffold for drug discovery continues to be a major focus, with an emphasis on identifying new biological targets and understanding mechanisms of action at a molecular level. Additionally, green chemistry principles are being increasingly adopted to develop more sustainable synthetic routes.
In conclusion,3-(5-amino--)-*bromo--*--)-*propanamide* (CAS No. 1501131--98--*is* *a* *structurally* *unique* *and* *functionally* *diverse* *compound* *with* *significant* *potential* *in* *pharmaceutical* *research*. *Its* *molecular* *features*, *including* *the* *bromo* *and* *amino* *substituents* *, make* *it* *a* *valuable* *scaffold* *for* *further* *chemical* *and* *biological* *investigation*. *As* *researchers* *continue* *to *uncover* *its* *therapeutic* *promise*, this compound is poised to make a meaningful contribution to medicinal chemistry*.
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